

Griseochelin (C₃₃H₆₀O₇): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Griseochelin

Cat. No.: B1237565

[Get Quote](#)

An In-depth Examination of the Polyether Antibiotic's Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseochelin, a polyether carboxylic acid antibiotic with the molecular formula C₃₃H₆₀O₇, is a secondary metabolite produced by the Gram-positive bacterium *Streptomyces griseus*. Also known as Zincophorin, this natural product has garnered significant interest due to its potent activity against Gram-positive bacteria, including pathogenic strains. Its biological activity is intrinsically linked to its ionophoric properties, specifically its ability to transport divalent cations across cellular membranes. This technical guide provides a comprehensive overview of **Griseochelin**, consolidating available quantitative data on its biological activities, detailing experimental protocols for its study, and visualizing its biosynthetic pathway and proposed mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Physicochemical Properties

Griseochelin is a complex polyketide featuring a substituted tetrahydropyran ring and a long aliphatic backbone with multiple chiral centers. Its carboxylic acid functional group is crucial for its biological activity.

Property	Value	Reference
Molecular Formula	C33H60O7	[1]
Molecular Weight	568.83 g/mol	[1]
Appearance	Water-insoluble salts with mono- and divalent cations	[1]
Ion Binding	Binds alkaline-earth metal ions in a 2:1 (Griseochelin:Ion) stoichiometry	[1]

Biological Activity

Antibacterial Activity

Griseochelin exhibits potent activity against a range of Gram-positive bacteria. Its efficacy against various strains of *Streptococcus pneumoniae* is detailed below. The methyl ester of **Griseochelin**, however, shows no antibacterial effect, highlighting the importance of the free carboxylic acid group for this activity.[2]

Organism	Strain	MIC (μM)	MBIC (μM)
Streptococcus pneumoniae	DSM20566	0.09 ± 0.00	0.18 ± 0.00
Streptococcus pneumoniae	DSM14378	0.11 ± 0.02	0.21 ± 0.04
Streptococcus pneumoniae	D39	0.21 ± 0.00	0.21 ± 0.00
Streptococcus pneumoniae	Isolate 6937	0.11 ± 0.02	0.21 ± 0.04
Streptococcus pneumoniae	Isolate 9400	0.11 ± 0.02	0.21 ± 0.04
Streptococcus pneumoniae	Isolate 8919	0.11 ± 0.02	0.11 ± 0.02
Streptococcus pneumoniae	Isolate 8828	0.11 ± 0.02	0.21 ± 0.04

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration. Data from Walther et al., 2016.[2]

Antiviral Activity of Griseochelin Methyl Ester

While the parent compound's antiviral properties are not extensively reported, its methyl ester derivative has demonstrated activity against enveloped RNA and DNA viruses. At concentrations of 15-125 μg/ml, **Griseochelin** methyl ester inhibits the virus-induced cytopathic effect by over 90%.[3]

Cytotoxicity

A significant consideration for the therapeutic potential of **Griseochelin** is its cytotoxicity against mammalian cells. This activity is also abolished upon esterification of the carboxylic acid group.[2]

Cell Line	CC50 (μM)
MRC-5 (human lung fibroblasts)	0.20 ± 0.02
HepG2 (human liver cancer cells)	0.23 ± 0.02

CC50: 50% Cytotoxic Concentration. Data from Walther et al., 2016.[2]

Experimental Protocols

Isolation of Griseochelin from *Streptomyces griseus*

The following is a generalized protocol for the isolation of **Griseochelin** based on standard methods for natural product extraction from actinomycetes.

1. Fermentation:

- Inoculate a suitable production medium (e.g., starch-casein broth) with a spore suspension of *Streptomyces griseus*.
- Incubate the culture at 28-30°C with shaking (200-250 rpm) for 5-7 days.

2. Extraction:

- Separate the mycelial biomass from the culture broth by centrifugation.
- Extract the mycelial cake with an organic solvent such as acetone or methanol.
- Extract the culture filtrate with a water-immiscible organic solvent like ethyl acetate at a slightly acidic pH (e.g., pH 4-5) to ensure the carboxylic acid is in its protonated, more soluble form in the organic phase.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

- Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).
- Monitor the fractions by thin-layer chromatography (TLC) and bioassay against a sensitive Gram-positive bacterium (e.g., *Bacillus subtilis*).
- Pool the active fractions and subject them to further purification steps, such as preparative HPLC, to yield pure **Griseochelin**.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.^{[2][4][5]}

1. Preparation of **Griseochelin** Stock Solution:

- Dissolve a known weight of pure **Griseochelin** in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

2. Preparation of Microtiter Plates:

- In a 96-well microtiter plate, perform serial two-fold dilutions of the **Griseochelin** stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria or more enriched media for organisms like *Streptococcus pneumoniae*).

3. Inoculum Preparation:

- Grow the test bacterium to the mid-logarithmic phase.
- Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.
- Dilute this suspension to achieve a final inoculum concentration of 5×10^5 CFU/mL in each well of the microtiter plate.

4. Incubation:

- Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

- The MIC is defined as the lowest concentration of **Griseochelin** that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.^{[6][7][8]}

1. Cell Seeding:

- Seed mammalian cells (e.g., MRC-5 or HepG2) in a 96-well plate at a density of 1×10^4 to 5×10^4 cells per well and allow them to adhere overnight.

2. Compound Treatment:

- Prepare serial dilutions of **Griseochelin** in the cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of **Griseochelin**.
- Include a vehicle control (medium with the same concentration of the solvent used to dissolve **Griseochelin**, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

3. Incubation:

- Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

4. MTT Assay:

- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
- Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

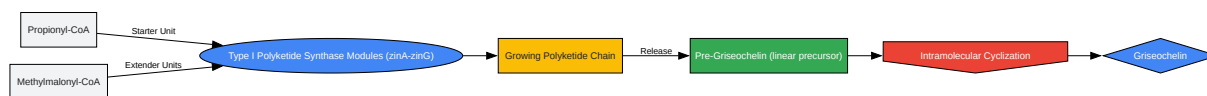
6. Calculation of CC50:

- The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the **Griseochelin** concentration and determining the concentration that results in a 50% reduction in cell viability compared to the vehicle control.

Biosynthesis and Mechanism of Action

Biosynthesis of Griseochelin

Griseochelin is a polyketide synthesized by a Type I polyketide synthase (PKS) enzymatic complex in *Streptomyces griseus*. The biosynthesis gene cluster for Zincophorin (**Griseochelin**) has been identified and characterized.[2]

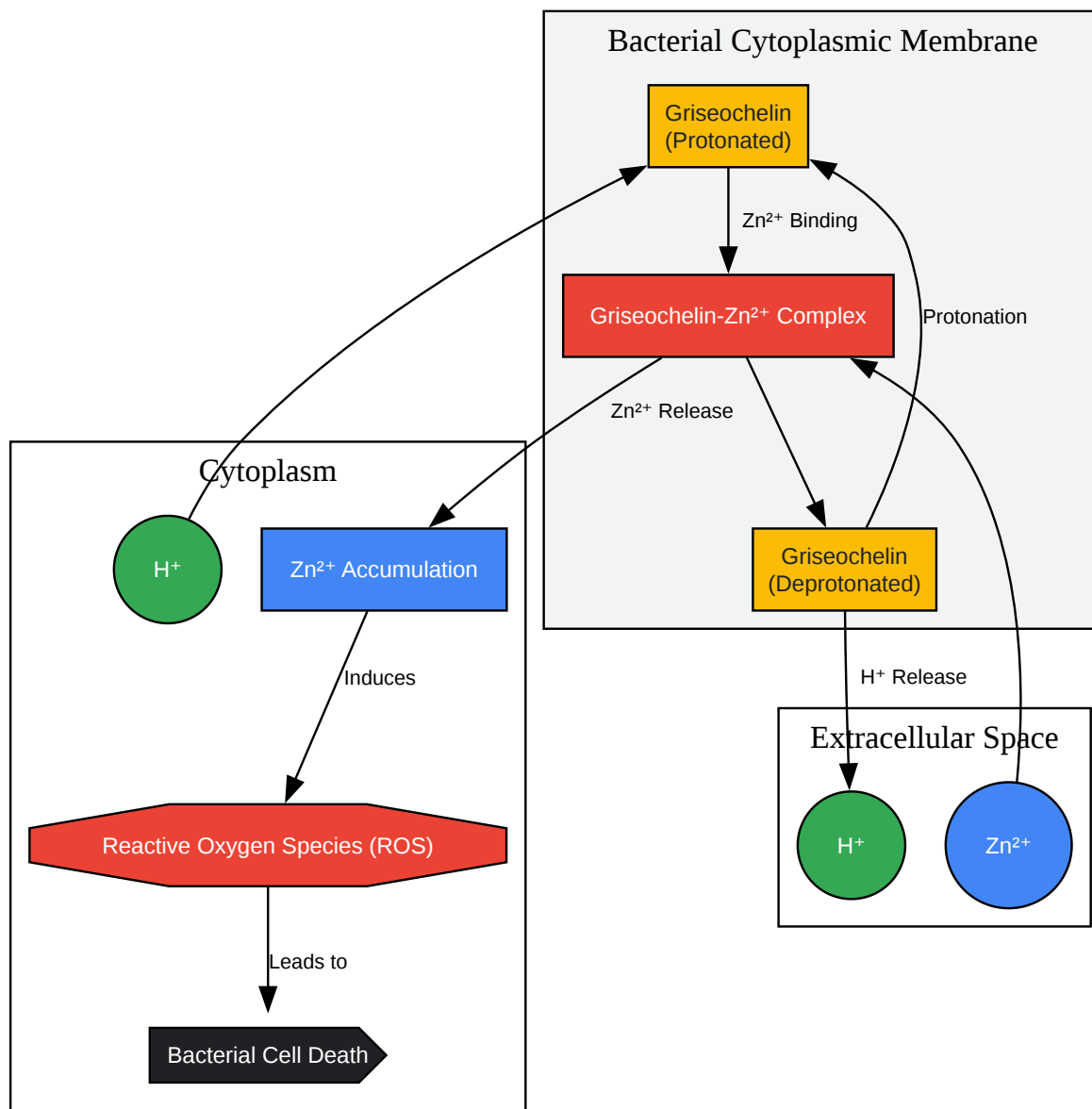


[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **Griseochelin** in *Streptomyces griseus*.

Proposed Mechanism of Action

Griseochelin acts as an ionophore, a lipid-soluble molecule that can transport ions across biological membranes. It is believed to function as a $\text{Zn}^{2+}/\text{H}^{+}$ antiporter, disrupting the transmembrane electrochemical gradient in bacteria.[9]



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **Griseochelin** as a Zn²⁺/H⁺ ionophore.

Conclusion

Griseochelin remains a molecule of significant interest due to its potent antibacterial properties. However, its inherent cytotoxicity presents a major hurdle for its development as a

systemic therapeutic agent. Future research may focus on the semi-synthesis of **Griseochelin** analogs with an improved therapeutic index, potentially by modifying the carboxylic acid group to reduce host cell toxicity while retaining antibacterial activity. The detailed understanding of its biosynthesis and mechanism of action provided in this guide offers a solid foundation for such endeavors. This document serves as a starting point for researchers aiming to explore the full potential of **Griseochelin** and its derivatives in the ongoing search for novel anti-infective agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Griseochelin, a novel carboxylic acid antibiotic from *Streptomyces griseus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zincophorin – biosynthesis in *Streptomyces griseus* and antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Cytotoxicity Assay Protocol [protocols.io]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dojindo.com [dojindo.com]
- 9. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Griseochelin (C33H60O7): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237565#griseochelin-molecular-formula-c33h60o7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com